molecular formula C19H22BrN2O2+ B1276276 [2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium CAS No. 6743-09-5

[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium

Cat. No.: B1276276
CAS No.: 6743-09-5
M. Wt: 390.3 g/mol
InChI Key: WFQXEKCFOCOXBC-UHFFFAOYSA-O
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Description

[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium is a complex organic compound with a unique structure that includes a benzoyl group, a bromoaniline moiety, and a diethylazanium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium typically involves multiple steps. One common method starts with the reaction of 4-bromoaniline with benzoyl chloride in the presence of a catalyst such as zinc chloride. The reaction mixture is heated to around 180°C to facilitate the formation of 2-benzoyl-4-bromoaniline . This intermediate is then further reacted with diethylamine and an appropriate coupling agent to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium involves its interaction with specific molecular targets. The benzoyl and bromoaniline moieties allow the compound to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoyl-4-bromoaniline: Shares the benzoyl and bromoaniline moieties but lacks the diethylazanium group.

    N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]-2-chlorobenzamide: Similar structure but with a chlorobenzamide group instead of the diethylazanium group.

Uniqueness

The presence of the diethylazanium group in [2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium distinguishes it from similar compounds. This group enhances its solubility and reactivity, making it more versatile for various applications.

Properties

IUPAC Name

[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c1-3-22(4-2)13-18(23)21-17-11-10-15(20)12-16(17)19(24)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,21,23)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQXEKCFOCOXBC-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+](CC)CC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN2O2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00410185
Record name [2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00410185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6743-09-5
Record name [2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00410185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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